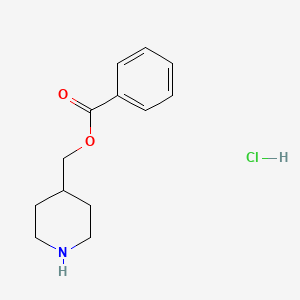
Benzoate de 4-pipéridinylméthyle chlorhydrate
Vue d'ensemble
Description
Piperidin-4-ylmethyl benzoate hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol. This compound has garnered significant interest in scientific research and industry due to its unique physical and chemical properties.
Applications De Recherche Scientifique
Piperidin-4-ylmethyl benzoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-ylmethyl benzoate hydrochloride typically involves the esterification of benzoic acid with 4-piperidinemethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of Piperidin-4-ylmethyl benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidin-4-ylmethyl benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Mécanisme D'action
The mechanism of action of Piperidin-4-ylmethyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonatate: A structurally related compound used as an antitussive agent.
Procaine: A local anesthetic with a similar ester functional group.
Tetracaine: Another local anesthetic with structural similarities.
Uniqueness
Piperidin-4-ylmethyl benzoate hydrochloride stands out due to its unique combination of physical and chemical properties, making it suitable for a wide range of applications in research and industry. Its versatility and potential therapeutic benefits further distinguish it from other similar compounds.
Propriétés
IUPAC Name |
piperidin-4-ylmethyl benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(12-4-2-1-3-5-12)16-10-11-6-8-14-9-7-11;/h1-5,11,14H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCYVWJXWOCCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


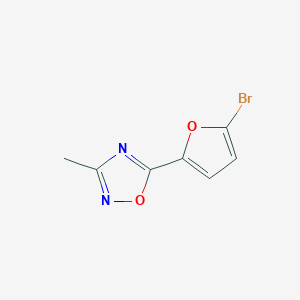
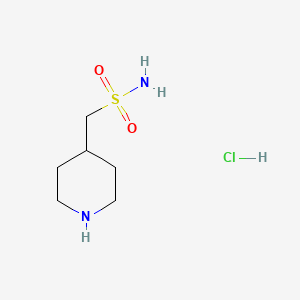
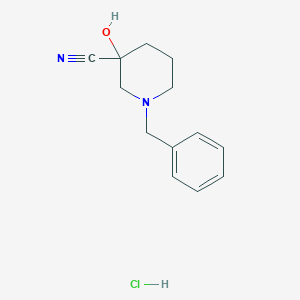
![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)
![2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1443225.png)
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)
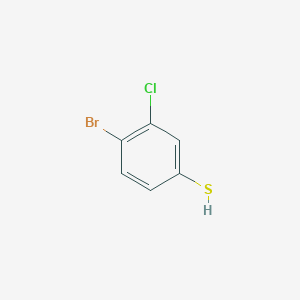
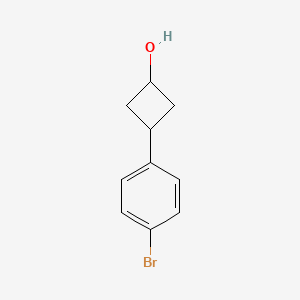
![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)
![1,3-Dioxo-octahydroimidazolidino[1,5-a]piperazine-5-carboxamide](/img/structure/B1443234.png)

![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)
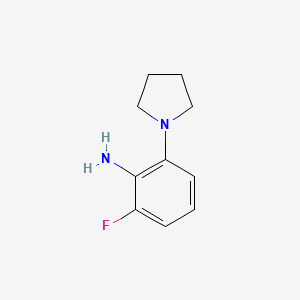
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B1443239.png)
